molecular formula C15H12N2O3S B281211 N-(4-hydroxyphenyl)-8-quinolinesulfonamide

N-(4-hydroxyphenyl)-8-quinolinesulfonamide

Cat. No. B281211
M. Wt: 300.3 g/mol
InChI Key: KVFNSUPFXGYOKN-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-8-quinolinesulfonamide, commonly known as HQS, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. HQS belongs to the class of quinoline sulfonamide compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Azo Dyes Synthesis : A study by Rufchahi et al. (2013) discussed the synthesis of novel azo dyes derived from 8-methyl-4-hydroxyl-2-quinolone, closely related to N-(4-hydroxyphenyl)-8-quinolinesulfonamide. These dyes demonstrated significant antibacterial activity against various bacteria like Bacillus subtilis and Pseudomonas aeruginosa (Rufchahi et al., 2013).
  • Electroluminescent Materials : Hopkins et al. (1996) investigated aluminum and zinc metallo-8-hydroxyquinolates as electroluminescent materials, enhancing solubility and emission wavelengths, which can be linked to N-(4-hydroxyphenyl)-8-quinolinesulfonamide's properties (Hopkins et al., 1996).

Biomedical Research

  • Antiviral Properties : Kawahata et al. (1960) synthesized compounds similar to N-(4-hydroxyphenyl)-8-quinolinesulfonamide, demonstrating significant in vitro and in vivo effects against the Nakayama strain of Japanese B encephalitis virus (Kawahata et al., 1960).
  • Antimicrobial Evaluation : A study in 2019 synthesized new compounds with a quinoline and sulfonamide moiety, exhibiting high activity against Gram-positive bacteria. This aligns with the chemical structure of N-(4-hydroxyphenyl)-8-quinolinesulfonamide (2019 Study).

Molecular and Computational Analysis

  • Computational Evaluation : FazilathBasha et al. (2021) conducted a computational study on 8-Quinolinesulfonamide, focusing on its structural, electronic, and spectroscopic properties, which could provide insights into the molecular behavior of N-(4-hydroxyphenyl)-8-quinolinesulfonamide (FazilathBasha et al., 2021).

Anticancer Research

  • Anti-Breast Cancer Activity : Marciniec et al. (2017) synthesized acetylenic sulfamoylquinolines and tested their antiproliferative activity against human breast cancer cell lines. This suggests potential anticancer applications for N-(4-hydroxyphenyl)-8-quinolinesulfonamide (Marciniec et al., 2017).

Material Science Applications

  • Corrosion Inhibitors : Singh et al. (2016) explored the use of quinoline derivatives as corrosion inhibitors for mild steel, which could extend to N-(4-hydroxyphenyl)-8-quinolinesulfonamide due to its structural similarity (Singh et al., 2016).

Fluorometric Applications

  • Dual-Modal pH Probe : Zhu et al. (2018) developed a fluorometric and colorimetric dual-modal probe for pH detection, which may be relevant for N-(4-hydroxyphenyl)-8-quinolinesulfonamide given its potential in spectroscopic applications (Zhu et al., 2018).

properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

N-(4-hydroxyphenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C15H12N2O3S/c18-13-8-6-12(7-9-13)17-21(19,20)14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17-18H

InChI Key

KVFNSUPFXGYOKN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)O)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)O)N=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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